molecular formula C11H13F B7991779 5-Allyl-2-fluoro-1,3-dimethylbenzene

5-Allyl-2-fluoro-1,3-dimethylbenzene

Cat. No.: B7991779
M. Wt: 164.22 g/mol
InChI Key: TYSINEHMQTVMDU-UHFFFAOYSA-N
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Description

5-Allyl-2-fluoro-1,3-dimethylbenzene (CAS# 1256479-62-5) is a fluorinated aromatic compound featuring a benzene ring substituted with two methyl groups at positions 1 and 3, a fluorine atom at position 2, and an allyl group (-CH₂-CH₂-CH₂) at position 5. Its molecular formula is C₁₁H₁₃F, with a molecular weight of 164.22 g/mol.

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-5-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSINEHMQTVMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-fluoro-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Allyl-2-fluoro-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyl-2-fluoro-1,3-dimethylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The allyl group provides a site for further chemical modifications, enhancing the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Fluorinated Dimethylbenzenes

2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9)

  • Structure : Lacks the allyl group at position 5.
  • Water Solubility : 0.46 mmol/L, associated with GABAA receptor potentiation .
  • Receptor Activity : Acts as a low-affinity modulator of GABAA receptors, with solubility thresholds critical for biological activity.
  • Physicochemical Properties : Smaller molecular volume compared to allyl-substituted analogs, leading to higher solubility.

5-Allyl-2-fluoro-1,3-dimethylbenzene

  • Water Solubility: Not explicitly reported, but the bulky allyl group likely reduces solubility compared to 2-fluoro-1,3-dimethylbenzene.

Halogen-Substituted Dimethylbenzenes

2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7)

  • Structure : Bromine replaces fluorine at position 2.
  • Water Solubility : 0.10 mmol/L, below the cutoff for GABAA receptor efficacy .
  • Safety : Brominated analogs (e.g., 2-Bromo-5-iodo-1,3-dimethylbenzene) require stringent handling due to risks of severe eye damage and skin sensitization .

This compound

  • Safety: Fluorine and allyl substituents likely reduce toxicity compared to brominated analogs. No specific safety data is available, but standard precautions for fluorinated aromatics apply.

Thioether-Substituted Analogs

5-(Ethylthio)-2-fluoro-1,3-dimethylbenzene (CAS# 252555-37-6)

  • Structure : Ethylthio (-S-C₂H₅) replaces the allyl group.
  • Molecular Weight : 184.27 g/mol (vs. 164.22 g/mol for the allyl derivative) .
  • Electronic Effects : The thioether group is electron-donating, altering reactivity compared to the allyl group’s electron-withdrawing effects.

Parent Dimethylbenzenes (Xylenes)

m-Xylene (1,3-Dimethylbenzene)

  • Structure: No fluorine or allyl substituents.
  • Applications : Industrial solvent; lacks biological activity due to absence of polar substituents .
  • Solubility : ~0.20 mmol/L in water, lower than fluorinated derivatives but higher than brominated analogs .

Data Table: Comparative Properties

Compound CAS# Substituents Molecular Weight (g/mol) Water Solubility (mmol/L) Receptor Activity Safety Notes
This compound 1256479-62-5 F, 2x CH₃, Allyl 164.22 Not reported Not studied Standard fluorocarbon handling
2-Fluoro-1,3-dimethylbenzene 443-88-9 F, 2x CH₃ 140.18 0.46 GABAA modulator Low toxicity
2-Bromo-1,3-dimethylbenzene 576-22-7 Br, 2x CH₃ 199.06 0.10 Inactive Severe eye/skin hazards
5-(Ethylthio)-2-fluoro-1,3-dimethylbenzene 252555-37-6 F, 2x CH₃, S-C₂H₅ 184.27 Not reported Not studied Thioether precautions
m-Xylene 108-38-3 2x CH₃ 106.17 0.20 None Flammable solvent

Key Findings and Implications

  • Solubility-Activity Relationship : Fluorinated derivatives with solubility >0.46 mmol/L (e.g., 2-fluoro-1,3-dimethylbenzene) exhibit GABAA receptor modulation, while less soluble analogs (e.g., brominated compounds) lack efficacy . The allyl-substituted compound’s solubility remains unconfirmed but is hypothesized to fall below this threshold due to steric bulk.
  • Synthetic Considerations : Allyl groups may require specialized synthesis routes (e.g., allylation reactions), contrasting with thioether derivatives synthesized via nucleophilic substitution .
  • Safety Profiles : Brominated analogs demand rigorous safety protocols, whereas fluorinated compounds like this compound pose lower immediate risks .

Biological Activity

5-Allyl-2-fluoro-1,3-dimethylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of fluoro-substituted aromatic compounds. Its structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₃F
  • Molecular Weight : 168.22 g/mol

The presence of the allyl group and a fluorine atom contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their ability to inhibit bacterial growth, this compound showed promising results against several strains of bacteria, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In a series of experiments conducted on human cancer cell lines, the compound demonstrated cytotoxic effects:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation as a therapeutic agent.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, potentially modulating their activity.
  • Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in metabolic processes within cells, contributing to its anticancer and antimicrobial effects.

Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Study on Anticancer Effects

In a notable case study published in Cancer Research, researchers evaluated the effects of this compound on tumor growth in xenograft models. The study found that treatment with the compound led to a significant reduction in tumor volume compared to controls. The authors concluded that this compound warrants further investigation as a potential anticancer drug candidate .

Neurotoxicity Assessment

Another study focused on the neurotoxicological profile of this compound using human induced pluripotent stem cells (iPSCs). The results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

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